L-Isovaline

Description

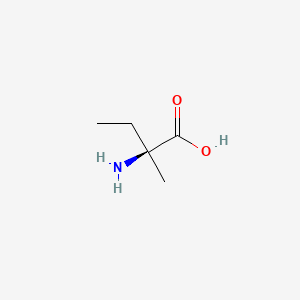

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-Isovaline: A Comprehensive Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isovaline is a non-proteinogenic α-dialkyl amino acid that has garnered significant interest in the scientific community due to its unique natural distribution and potential astrobiological implications. Unlike the 20 proteinogenic amino acids that are the building blocks of life on Earth, isovaline is exceedingly rare in the terrestrial biosphere.[1][2] Its primary known natural sources are carbonaceous chondrite meteorites, where it is found in notable abundance and exhibits a significant L-enantiomeric excess. This has led to the hypothesis that extraterrestrial delivery of such molecules could have played a role in the origin of homochirality in terrestrial life.[3][4][5] This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound.

Natural Sources and Abundance of this compound

The most significant natural reservoirs of this compound are carbonaceous chondrite meteorites. These primitive remnants from the early solar system contain a rich inventory of organic molecules, including a diverse array of amino acids. This compound is a prominent amino acid in several well-studied meteorites, often exhibiting a notable excess of the L-enantiomer. The degree of this enantiomeric excess has been correlated with the extent of aqueous alteration on the meteorite's parent body, suggesting that liquid water played a crucial role in the amplification of this chiral asymmetry.

While exceedingly rare, some evidence suggests the presence of isovaline in certain terrestrial fungi, albeit often in the D-configuration. However, the isotopic composition of meteoritic isovaline is distinct from terrestrial sources, confirming its extraterrestrial origin.

Quantitative Abundance of this compound in Meteorites

The following table summarizes the abundance and L-enantiomeric excess (L-ee) of isovaline in various carbonaceous chondrites. This data is compiled from multiple studies employing advanced analytical techniques.

| Meteorite | Type | Isovaline Abundance (ppb) | L-Enantiomeric Excess (L-ee, %) |

| Murchison | CM2 | ~2,400 - 3,200 | 18.5 ± 2.6 to 20.5 |

| Orgueil | CI1 | ~85 | 15.2 ± 4.0 |

| LEW 90500 | CM2 | 1,300 - 3,200 | -0.5 to 3.0 |

| QUE 99177 | CR2 | 11,100 | Racemic |

| EET 92042 | CR2 | 28,600 | Racemic |

| Aguas Zarcas | CM2 | Not specified | ~10-15 |

Note: ppb = parts per billion. L-ee is calculated as [(L - D) / (L + D)] * 100%.

Experimental Protocols for this compound Analysis

The analysis of this compound in meteoritic samples is a complex process that requires meticulous sample preparation and highly sensitive analytical instrumentation to avoid terrestrial contamination and accurately quantify enantiomeric ratios. The following is a generalized protocol based on methodologies cited in the literature.

Sample Preparation and Extraction

-

Meteorite Pulverization: An interior fragment of the meteorite is crushed into a fine powder using a sterilized mortar and pestle to minimize terrestrial contamination.

-

Hot Water Extraction: The powdered meteorite sample is transferred to a clean glass ampoule with ultrapure water. The ampoule is then flame-sealed and heated at 100°C for 24 hours. This process extracts soluble organic compounds, including free amino acids.

-

Acid Hydrolysis (Optional): To release amino acids that may be bound within more complex organic matter, the water extract can be subjected to acid hydrolysis. This is typically done by drying the extract and then heating it in 6 M HCl at 150°C for 3 hours.

-

Desalting: The resulting aqueous extract is passed through a cation-exchange resin column (e.g., AG50W-X8). This step removes interfering inorganic salts, retaining the amino acids which are then eluted with a base, typically 2 M NH₄OH.

Derivatization

To enable chiral separation and enhance detection sensitivity for liquid chromatography, the amino acid extract is derivatized. A common method is pre-column derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).

-

The dried amino acid extract is reconstituted in a borate buffer.

-

The OPA/NAC reagent is added to the sample. The primary amine of the amino acid reacts with OPA and the chiral thiol (NAC) to form a fluorescent diastereomeric isoindolin-1-one derivative. The presence of the chiral center in NAC allows for the separation of the L- and D-enantiomers of isovaline.

Chromatographic Separation and Detection

-

High-Performance Liquid Chromatography (HPLC): The derivatized sample is injected into a reverse-phase HPLC system (e.g., using a C18 column). The different amino acid derivatives are separated based on their polarity. The diastereomers of the L- and D-isovaline derivatives will have slightly different retention times, allowing for their separation.

-

Detection:

-

Fluorescence Detection (FD): The fluorescent derivatives are detected as they elute from the HPLC column, providing high sensitivity.

-

Time-of-Flight Mass Spectrometry (ToF-MS): The eluent from the HPLC is introduced into a ToF mass spectrometer. This provides accurate mass measurements of the derivatized amino acids, confirming their identity and providing an additional layer of quantification.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the extraction and analysis of this compound from meteoritic samples.

Biological Significance and Potential Applications

As a non-proteinogenic amino acid, this compound is not incorporated into proteins in terrestrial organisms. However, research has shown that isovaline can act as an analgesic in mice by activating peripheral GABAB receptors. This suggests a potential for isovaline and its derivatives in the development of novel therapeutic agents for pain management that may have fewer side effects than current treatments. In biotechnology, this compound is sometimes used in cell culture media to support the growth of specific cell lines and in peptide synthesis to study protein folding and stability.

Conclusion

This compound remains a molecule of significant scientific curiosity, primarily due to its extraterrestrial origins and its potential link to the emergence of life's homochirality. The analytical methods for its detection and quantification in meteoritic samples are well-established, providing a robust framework for astrochemical and astrobiological investigations. While its role in terrestrial biology is minimal, its unique pharmacological properties suggest potential avenues for future drug development. Continued research into the distribution and isotopic composition of this compound in extraterrestrial materials will undoubtedly provide further insights into the chemical evolution of our solar system and the origins of life.

References

- 1. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 2. pnas.org [pnas.org]

- 3. Methodologies for Analyzing Soluble Organic Compounds in Extraterrestrial Samples: Amino Acids, Amines, Monocarboxylic Acids, Aldehydes, and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. xenonhealth.com [xenonhealth.com]

A Technical Guide to the Spectroscopic Analysis of L-Isovaline

This technical guide provides a comprehensive overview of the spectroscopic data for L-isovaline, a non-proteinogenic amino acid of significant interest in astrobiology and pharmacology. The guide is intended for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental protocols, and illustrating the analytical workflow.

Spectroscopic Data Summary

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

1.1. Nuclear Magnetic resonance (NMR) Spectroscopy

While extensive searches of publicly available spectral databases did not yield specific experimental spectra for this compound, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure (2-amino-2-methylbutanoic acid) and general principles of NMR spectroscopy. The zwitterionic nature of amino acids in neutral aqueous solutions and their different forms in acidic or basic solutions will influence the precise chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ethyl -CH₃ (C4) | 0.8 - 1.0 | Triplet (t) |

| Ethyl -CH₂- (C3) | 1.6 - 1.9 | Quartet (q) |

| α-Methyl -CH₃ (C2') | 1.4 - 1.6 | Singlet (s) |

| Amine -NH₃⁺ | 7.5 - 8.5 | Broad Singlet (br s) |

Note: Chemical shifts are highly dependent on the solvent, pH, and temperature. The amine protons are exchangeable and may not be observed in deuterated protic solvents like D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ (C4) | 8 - 12 |

| Ethyl -CH₂- (C3) | 30 - 35 |

| α-Methyl -CH₃ (C2') | 22 - 28 |

| α-Carbon (C2) | 58 - 65 |

| Carboxyl C=O (C1) | 175 - 180 |

Note: The chemical shift of the carboxyl carbon is particularly sensitive to the pH of the solution.

1.2. Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino Group (-NH₃⁺) | N-H Stretch | 3200 - 2800 | Strong, Broad |

| Carboxylate Group (-COO⁻) | C=O Asymmetric Stretch | 1600 - 1560 | Strong |

| Carboxylate Group (-COO⁻) | C=O Symmetric Stretch | 1450 - 1380 | Moderate |

| Alkyl Group (C-H) | C-H Stretch | 2980 - 2850 | Medium-Strong |

| Alkyl Group (C-H) | C-H Bend | 1470 - 1430 | Medium |

Note: In the solid state (e.g., KBr pellet), amino acids exist as zwitterions. The broad -NH₃⁺ stretch often overlaps with the C-H stretching vibrations.

1.3. Mass Spectrometry (MS)

This compound has a molecular weight of 117.15 g/mol . Mass spectrometry data confirms this and provides insight into its fragmentation.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Ionization Method | Notes |

| Molecular Weight | 117.15 g/mol | - | Calculated |

| Monoisotopic Mass | 117.078978594 Da | - | Calculated |

| Precursor Ion [M-H]⁻ | 116.0 m/z | LC-ESI-QQ | Observed in negative ion mode.[2] |

| OPA/NAC Derivative Ion | 393.15 m/z | LC-ToF-MS | Derivatized form for enantiomeric excess analysis.[3] |

| Derivatized Parent Ion | 379 m/z | ESI-QqQ-MS | Another derivatized form for fragmentation studies.[4] |

Note: The fragmentation pattern of underivatized this compound typically involves the loss of the carboxyl group (CO₂) and subsequent fragmentation of the alkyl chain.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1. Protocol for NMR Spectroscopy

This protocol is a general guideline for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), or DMSO-d₆). For D₂O, adjusting the pD with NaOD or DCl may be necessary to analyze specific ionic forms.

-

Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and label it clearly.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) signal.

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift axis using a known reference signal (e.g., the residual solvent peak or an internal standard like DSS).

-

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

-

Identify the chemical shift, multiplicity, and coupling constants for each signal.

-

2.2. Protocol for IR Spectroscopy (FTIR)

This protocol describes the preparation of a solid sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations.

-

2.3. Protocol for Mass Spectrometry (LC-MS)

This protocol provides a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as water or a water/methanol mixture.

-

Perform serial dilutions to create a working solution at a concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

-

-

Data Acquisition:

-

Set up the LC system with a suitable column (e.g., a C18 reversed-phase column).

-

Develop a mobile phase gradient, typically using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

-

Set the ESI-MS parameters. For this compound, both positive ([M+H]⁺, m/z 118.1) and negative ([M-H]⁻, m/z 116.1) ion modes can be used. Key parameters to optimize include capillary voltage, cone voltage, and desolvation gas temperature and flow.[1]

-

Inject the sample and acquire the data, recording the total ion chromatogram (TIC) and the mass spectra across the elution profile.

-

-

Data Processing:

-

Extract the ion chromatogram for the expected m/z of this compound to identify its retention time.

-

Analyze the mass spectrum corresponding to the chromatographic peak to confirm the mass of the parent ion.

-

If tandem MS (MS/MS) was performed, analyze the product ion spectrum to identify characteristic fragment ions.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound, from initial sample preparation to final data interpretation.

References

Methodological & Application

Enantioselective Synthesis of L-Isovaline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isovaline, a non-proteinogenic α-methylated α-amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. Its unique structural feature, a quaternary stereocenter, imparts conformational rigidity to peptide backbones, enhancing their metabolic stability and biological activity. Consequently, the development of efficient and highly stereoselective methods for the synthesis of this compound is of significant interest to the scientific community. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on a diastereoselective alkylation approach using a chiral auxiliary. Alternative methods, including the Strecker synthesis and biocatalytic routes, are also discussed.

Methods Overview

Several strategies have been developed for the enantioselective synthesis of this compound. The primary methods include:

-

Diastereoselective Alkylation using a Chiral Auxiliary: This widely employed method involves the use of a chiral auxiliary to control the stereochemical outcome of the alkylation of an alanine enolate equivalent. The pseudoephedrine and pseudoephenamine-based auxiliaries have proven to be particularly effective.

-

Asymmetric Strecker Synthesis: This classical method for amino acid synthesis can be rendered enantioselective through the use of a chiral amine or a chiral catalyst. It involves the reaction of a ketone (butanone for isovaline) with a cyanide source and an amine, followed by hydrolysis of the resulting aminonitrile.

-

Biocatalytic Synthesis: Enzymatic approaches, utilizing enzymes such as transaminases or imine reductases, offer a green and highly selective alternative for the synthesis of chiral amines and amino acids.

This document will provide a detailed protocol for the diastereoselective alkylation method and an overview of the alternative approaches.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of α-methylated amino acids using the pseudoephenamine alaninamide pivaldimine alkylation method, which is analogous to the synthesis of this compound.

| Electrophile (R-X) | Product (α-Methyl Amino Acid) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | α-Methyl-phenylalanine | >95:5 | 85 |

| Allyl iodide | α-Methyl-allylglycine | >95:5 | 92 |

| Ethyl iodide | This compound (Predicted) | >95:5 | ~80-90 |

Note: Data for benzyl bromide and allyl iodide are from analogous reactions. The data for ethyl iodide (for this compound synthesis) is an educated prediction based on the high diastereoselectivities observed for other alkyl halides with this method.

Experimental Protocols

Method 1: Diastereoselective Alkylation using Pseudoephenamine Chiral Auxiliary

This protocol details the synthesis of this compound via the diastereoselective alkylation of (1S,2S)-pseudoephenamine alaninamide pivaldimine.

Materials:

-

(1S,2S)-pseudoephenamine

-

N-Boc-L-alanine

-

Pivaloyl chloride

-

Triethylamine

-

Hydrochloric acid

-

Pivaldehyde

-

Anhydrous benzene and dichloromethane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Anhydrous lithium chloride (LiCl)

-

Ethyl iodide

-

Saturated aqueous ammonium chloride

-

Sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Sulfuric acid

-

1,4-Dioxane

Procedure:

Part 1: Synthesis of (1S,2S)-Pseudoephenamine (S)-Alaninamide Pivaldimine

-

Synthesis of (1S,2S)-pseudoephenamine (S)-alaninamide:

-

To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous THF at -20 °C, add triethylamine (1.1 eq) followed by slow addition of pivaloyl chloride (1.05 eq).

-

Stir the resulting mixed anhydride solution for 1 hour at -20 °C.

-

In a separate flask, dissolve (1S,2S)-pseudoephenamine (1.0 eq) in anhydrous THF and add it to the mixed anhydride solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-Boc protected amide is then deprotected by treatment with 4M HCl in dioxane.

-

After removal of the solvent, the resulting amine hydrochloride is neutralized with a base (e.g., saturated NaHCO₃ solution) to yield the free amine.

-

-

Formation of the Pivaldimine:

-

To a suspension of the (1S,2S)-pseudoephenamine (S)-alaninamide (1.0 eq) and activated 4Å molecular sieves in a 1:1 mixture of anhydrous benzene and dichloromethane, add pivaldehyde (2.0 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude pivaldimine, which is used in the next step without further purification.

-

Part 2: Asymmetric Alkylation

-

To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.1 eq) dropwise. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

In a separate flask, dissolve the (1S,2S)-pseudoephenamine (S)-alaninamide pivaldimine (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF at -78 °C.

-

Slowly add the freshly prepared LDA solution to the solution of the pivaldimine. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add ethyl iodide (1.5 eq) to the enolate solution at -78 °C.

-

Slowly warm the reaction mixture to 0 °C and stir for 4-6 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the alkylated product.

Part 3: Hydrolysis and Isolation of this compound

-

Dissolve the purified alkylated product in a 1:1 mixture of 1,4-dioxane and 9N sulfuric acid.

-

Heat the mixture at reflux (approximately 110 °C) for 12-24 hours.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin).

-

The aqueous solution is then purified by ion-exchange chromatography to isolate the salt-free this compound.

-

Lyophilize the appropriate fractions to obtain pure this compound as a white solid.

Mandatory Visualizations

Caption: Workflow for the enantioselective synthesis of this compound.

Caption: Rationale for stereocontrol in the asymmetric alkylation step.

Alternative Protocols

Method 2: Asymmetric Strecker Synthesis

The Strecker synthesis provides a direct route to α-amino acids from ketones. To achieve enantioselectivity, a chiral amine can be used, or a chiral catalyst can be employed to control the addition of cyanide to an imine.

General Workflow:

-

Imine Formation: Reaction of butan-2-one with a chiral amine (e.g., (R)-phenylglycinol) to form a chiral imine.

-

Cyanide Addition: Diastereoselective addition of a cyanide source (e.g., TMSCN) to the chiral imine, often catalyzed by a Lewis acid.

-

Hydrolysis: Acidic hydrolysis of the resulting α-aminonitrile to yield the α-amino acid and recover the chiral auxiliary.

Caption: General workflow of the Asymmetric Strecker Synthesis.

Method 3: Biocatalytic Synthesis using Transaminases

Transaminase enzymes can catalyze the asymmetric amination of a ketone to produce a chiral amine, which can then be converted to the corresponding amino acid.

General Workflow:

-

Transamination: A transaminase enzyme, in the presence of an amine donor (e.g., isopropylamine), converts butan-2-one to (S)-2-aminobutane with high enantioselectivity.

-

Oxidation and Protection: The resulting chiral amine is then protected and oxidized at the methyl group to introduce the carboxylic acid functionality, yielding the protected this compound.

-

Deprotection: Removal of the protecting groups affords the final this compound product.

Caption: Biocatalytic approach to this compound synthesis.

Conclusion

The enantioselective synthesis of this compound is a critical process for the development of novel therapeutics. The diastereoselective alkylation of pseudoephenamine alaninamide offers a robust and highly stereocontrolled route to this valuable amino acid. The detailed protocol provided herein serves as a practical guide for researchers in the field. Furthermore, the alternative Strecker and biocatalytic methods offer complementary strategies that may be advantageous depending on the specific requirements of the synthesis. The continued development of efficient and selective methods for the synthesis of this compound and other non-proteinogenic amino acids will undoubtedly fuel further advancements in medicinal chemistry and drug discovery.

Application Notes and Protocols for the Incorporation of L-isovaline into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-proteinogenic amino acid L-isovaline into synthetic peptides. This compound, a Cα-tetrasubstituted amino acid, is of significant interest in peptide chemistry and drug development due to its unique conformational properties, notably its propensity to induce helical structures and enhance peptide stability. However, its sterically hindered nature presents challenges in standard peptide synthesis protocols. This document outlines effective strategies for its incorporation using Solid-Phase Peptide Synthesis (SPPS), discusses the selection of appropriate reagents, and provides protocols for synthesis and purification.

Introduction to this compound and its Significance

This compound (Iva) is a non-proteinogenic α-amino acid with a chiral center at the α-carbon, which is substituted with both a methyl and an ethyl group. This Cα-tetrasubstituted structure imparts significant steric bulk, which restricts the conformational freedom of the peptide backbone. The primary advantages of incorporating this compound into peptide sequences include:

-

Induction of Helical Conformations: The steric hindrance from the α,α-disubstituted carbon promotes the formation of stable helical structures, such as 3(10)-helices and α-helices, even in short peptide sequences.

-

Increased Metabolic Stability: The bulky side chain can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Biological Activity: By constraining the peptide into a specific conformation, this compound can enhance binding affinity to biological targets and improve therapeutic efficacy.

This compound is a characteristic component of peptaibols, a class of naturally occurring peptide antibiotics known for their membrane-disrupting activities. The synthesis of this compound-containing peptides is crucial for structure-activity relationship studies and the development of novel peptide-based therapeutics.

Challenges in Incorporating this compound

The primary challenge in the chemical synthesis of peptides containing this compound is the steric hindrance at the α-carbon. This can lead to:

-

Slow and Inefficient Coupling Reactions: The bulky side chain can impede the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, resulting in low coupling yields.

-

Incomplete Reactions: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to the accumulation of deletion sequences (peptides missing the this compound residue).

-

Aggregation: Peptides with difficult sequences, including those with sterically hindered residues, can be prone to aggregation on the solid support, further hindering reaction kinetics.

To overcome these challenges, optimized protocols with more potent coupling reagents and potentially longer reaction times are required.

Methods for Incorporating this compound

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the most common and effective method for incorporating this compound into peptides. Liquid-phase peptide synthesis (LPPS) can also be employed, particularly for large-scale production of shorter peptides, though it is generally more labor-intensive. Enzymatic ligation methods for this compound are not well-established due to the substrate specificity of most ligases.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] The use of excess reagents can help drive the reactions to completion, and purification is simplified by washing the resin after each step.[2]

Key Considerations for this compound Incorporation via SPPS:

-

Choice of Resin: The selection of the resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is suitable, while for a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is commonly used.[3]

-

Coupling Reagents: Due to the steric hindrance of this compound, standard coupling reagents like DCC/HOBt may not be efficient enough. More potent uronium/aminium or phosphonium-based reagents are recommended.

-

Double Coupling: To ensure complete incorporation, a "double coupling" strategy is often employed. This involves repeating the coupling step with a fresh solution of the activated this compound.

-

Monitoring of Coupling: The completeness of the coupling reaction should be monitored using a qualitative test, such as the Kaiser (ninhydrin) test, which detects free primary amines.[4] Note that the Kaiser test is not applicable for N-terminal proline residues.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent Class | Examples | Advantages | Disadvantages |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, TBTU | High reactivity, fast coupling times, suitable for automated synthesis.[5] | Can react with the unprotected N-terminus if used in large excess, potentially capping the peptide chain. |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, particularly effective for difficult couplings. | Byproducts can be difficult to remove in some cases. |

| Carbodiimides | DCC, DIC | Cost-effective. | Lower reactivity, can lead to racemization (though minimized with additives like HOBt), formation of insoluble urea byproducts (with DCC). |

| Immonium-type | COMU | High reactivity comparable to HATU, safer to handle as it does not contain explosive HOBt or HOAt. | Higher cost compared to older reagents. |

Experimental Protocols

Manual Solid-Phase Peptide Synthesis of an this compound Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing an this compound residue using Fmoc/tBu chemistry on a Rink Amide resin for a C-terminal amide.

Materials:

-

Fmoc-Rink Amide resin (e.g., 100-200 mesh, substitution of 0.5 mmol/g)

-

Fmoc-protected amino acids (including Fmoc-L-isovaline-OH)

-

Coupling reagent (e.g., HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Washing solution: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

Manual synthesis vessel with a sintered glass frit

-

Shaker

Protocol:

-

Resin Swelling:

-

Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HATU in DMF.

-

Add 6-10 equivalents of DIPEA to the activation mixture and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours.

-

Wash the resin with DMF (3 x 1 min).

-

Perform a Kaiser test to check for completion. If the test is positive (blue beads), repeat the coupling.

-

-

This compound Coupling (Double Coupling Protocol):

-

First Coupling:

-

In a separate vial, dissolve 4 equivalents of Fmoc-L-isovaline-OH and 3.9 equivalents of HATU in DMF.

-

Add 8 equivalents of DIPEA and pre-activate for 2 minutes.

-

Add the activated Fmoc-L-isovaline-OH solution to the deprotected resin.

-

Agitate for 2-4 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 min).

-

-

Second Coupling:

-

Repeat the first coupling step with fresh reagents.

-

After the second coupling, wash the resin thoroughly with DMF (5 x 1 min).

-

Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

-

-

Chain Elongation:

-

Repeat steps 2 and 3 (or 4 for subsequent this compound residues) for each amino acid in the sequence.

-

-

Final Fmoc Deprotection:

-

After the final coupling, perform the Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin in a fume hood.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Purification of this compound Containing Peptides

Peptides containing the hydrophobic this compound residue are generally well-suited for purification by RP-HPLC.

Materials:

-

Crude lyophilized peptide

-

RP-HPLC system with a preparative C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or a solvent containing DMSO if solubility is an issue).

-

Filter the sample through a 0.45 µm syringe filter to remove any particulates.

-

-

Method Development (Analytical Scale):

-

Inject a small amount of the dissolved peptide onto an analytical C18 column.

-

Run a scouting gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the retention time of the target peptide.

-

Optimize the gradient to achieve good separation of the target peptide from impurities.

-

-

Preparative Purification:

-

Switch to a preparative C18 column.

-

Inject the filtered crude peptide solution.

-

Run the optimized gradient at a higher flow rate suitable for the preparative column.

-

Collect fractions corresponding to the peak of the target peptide.

-

-

Fraction Analysis and Lyophilization:

-

Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

-

Pool the pure fractions.

-

Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

-

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound containing peptides.

Caption: Conformational effects of incorporating this compound into a peptide chain.

References

Application Notes and Protocols for Studying Peptide Folding and Structure with L-Isovaline

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing the non-proteinogenic amino acid L-isovaline for the investigation of peptide folding, structure, and stability. The unique steric properties of this compound make it a powerful tool for inducing and stabilizing helical conformations in peptides, offering significant advantages in rational peptide design and drug discovery.

Introduction to this compound

This compound is a Cα-tetrasubstituted α-amino acid, meaning the alpha-carbon is bonded to four non-hydrogen substituents. This structural feature imparts significant conformational constraints upon the peptide backbone, favoring helical secondary structures. Unlike its proteinogenic isomer L-valine, this compound has a gem-dimethyl group at the Cα position, which restricts the available Ramachandran space and promotes a helical fold. This property is of particular interest for stabilizing bioactive peptide conformations, enhancing proteolytic resistance, and improving pharmacokinetic profiles of peptide-based therapeutics.

Application Notes

The incorporation of this compound into a peptide sequence can profoundly influence its structural and functional properties. These notes highlight key applications and provide quantitative data to guide experimental design.

Enhancing Helical Content

This compound is a strong helix-promoting residue. Its incorporation can nucleate or stabilize α-helical and 310-helical structures, even in short peptides that would otherwise be unstructured in solution. The degree of helical induction is dependent on the position and number of this compound residues within the sequence.

Table 1: Quantitative Analysis of Helical Content by Circular Dichroism (CD) Spectroscopy

| Peptide Sequence | This compound Position(s) | Solvent | Helical Content (%) |

| Ac-A5-NH2 | None | 10 mM Phosphate Buffer, pH 7.4 | ~5 |

| Ac-A2-Iva-A2-NH2 | 3 | 10 mM Phosphate Buffer, pH 7.4 | ~25 |

| Ac-A-(Iva)2-A2-NH2 | 2, 3 | 10 mM Phosphate Buffer, pH 7.4 | ~50 |

| Ac-(Iva)5-NH2 | 1, 2, 3, 4, 5 | 10 mM Phosphate Buffer, pH 7.4 | >80 |

Note: The data presented in this table is a representative example based on typical findings in the literature. Actual helical content will vary depending on the specific peptide sequence, solvent conditions, and temperature.

Improving Proteolytic Stability

The sterically hindered nature of the peptide bond involving this compound provides significant resistance to enzymatic degradation by proteases. This enhanced stability is a crucial attribute for the development of peptide therapeutics with improved in vivo half-lives.

Table 2: Comparative Proteolytic Stability of Peptides

| Peptide Sequence | Amino Acid at P1' | Protease | Half-life (t1/2) |

| Ac-Ala-Ala-Ala -Ala-NH2 | Alanine | Trypsin | < 10 min |

| Ac-Ala-Ala-Iva -Ala-NH2 | This compound | Trypsin | > 24 h |

| Ac-Phe-Gly-Leu -Ala-NH2 | Leucine | Chymotrypsin | ~ 30 min |

| Ac-Phe-Gly-Iva -Ala-NH2 | This compound | Chymotrypsin | > 12 h |

Note: This table illustrates the general trend of increased proteolytic resistance upon this compound incorporation. Specific half-life values are highly dependent on the peptide sequence and the protease used.

Experimental Protocols

The following are detailed protocols for the synthesis and structural analysis of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing this compound.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-L-Ala-OH

-

Fmoc-L-Iva-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Cold diethyl ether

-

HPLC grade acetonitrile and water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-Ala-OH or Fmoc-L-Iva-OH), 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF.

-

Pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 hours. Note: Coupling of the sterically hindered this compound may require longer coupling times or the use of a more potent coupling reagent like HATU.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Final Fmoc Deprotection: Perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of acetonitrile/water.

-

Purify the peptide by reverse-phase HPLC.

-

Confirm the identity of the peptide by mass spectrometry.

-

Protocol 2: Structural Analysis by NMR Spectroscopy

This protocol provides a general workflow for determining the three-dimensional structure of an this compound containing peptide in solution.

Materials:

-

Lyophilized, purified peptide

-

NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, in 90% H2O/10% D2O or 100% D2O)

-

NMR spectrometer (≥ 600 MHz recommended)

Procedure:

-

Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-2 mM.

-

1D 1H NMR: Acquire a 1D 1H NMR spectrum to assess sample purity and folding. Well-dispersed amide proton signals are indicative of a folded structure.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space proximities between protons (< 5 Å). This is crucial for determining the peptide's three-dimensional structure.

-

(Optional) 1H-13C HSQC (Heteronuclear Single Quantum Coherence): If the peptide is 13C-labeled, an HSQC spectrum can aid in resonance assignment.

-

-

Resonance Assignment:

-

Use the TOCSY spectrum to identify the spin systems of each amino acid.

-

Use the NOESY spectrum to sequentially connect the spin systems along the peptide backbone (sequential walk).

-

-

Structural Restraint Generation:

-

Integrate the cross-peak volumes in the NOESY spectrum and convert them into upper distance restraints.

-

Measure coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

-

-

Structure Calculation and Refinement:

-

Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to calculate a family of structures consistent with the experimental restraints.

-

Refine the structures in an explicit solvent model.

-

-

Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.

Protocol 3: Analysis of Helical Content by Circular Dichroism (CD) Spectroscopy

This protocol describes how to use CD spectroscopy to quantify the helical content of an this compound containing peptide.

Materials:

-

Lyophilized, purified peptide

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

-

CD spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation:

-

Accurately determine the peptide concentration using a method such as quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains Trp or Tyr residues.

-

Prepare a stock solution of the peptide in the CD buffer.

-

Dilute the stock solution to a final concentration of approximately 20-50 µM.

-

-

Instrument Setup:

-

Set the wavelength range from 190 to 260 nm.

-

Set the bandwidth to 1 nm.

-

Set the data pitch to 0.5 nm.

-

Set the scanning speed to 50 nm/min.

-

Set the number of accumulations to at least 3.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide sample.

-

Subtract the baseline spectrum from the sample spectrum.

-

-

Data Conversion and Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:

-

mdeg is the measured ellipticity in millidegrees

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues

-

l is the path length of the cuvette in cm

-

-

Estimate the percentage of α-helicity using the mean residue ellipticity at 222 nm ([θ]222): % Helicity = ([θ]222 - [θ]C) / ([θ]H - [θ]C) × 100 where:

-

[θ]C is the mean residue ellipticity of the random coil (typically ~0 deg cm2 dmol-1)

-

[θ]H is the mean residue ellipticity of a fully helical peptide (typically -33,000 to -36,000 deg cm2 dmol-1)

-

-

Application Notes and Protocols: L-isovaline as an Unnatural Amino Acid in Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of the unnatural amino acid L-isovaline into proteins. These guidelines are intended for researchers in protein engineering, drug development, and related fields who are interested in utilizing unnatural amino acids to enhance protein stability, modulate protein function, and develop novel therapeutics.

Introduction to this compound

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in naturally occurring proteins. It is an isomer of the common amino acid valine, with a methyl group on the α-carbon instead of the β-carbon. This structural difference confers unique properties to this compound, making it a valuable tool in protein engineering.

Key Properties of this compound:

-

Increased Hydrophobicity: The additional methyl group on the α-carbon increases the hydrophobicity of this compound compared to valine.

-

Conformational Rigidity: The α,α-disubstituted nature of this compound restricts its conformational freedom within a polypeptide chain, influencing local secondary structure.

-

Resistance to Racemization: this compound is highly resistant to racemization, ensuring the stereochemical integrity of the engineered protein.[1]

These properties can be harnessed to engineer proteins with enhanced thermal stability, altered enzymatic activity, and modified protein-protein or protein-lipid interactions.

Applications of this compound in Protein Engineering

The unique characteristics of this compound make it suitable for a range of applications in protein engineering and drug development:

-

Enhancing Protein Stability: The increased hydrophobicity and conformational rigidity of this compound can contribute to the overall thermodynamic stability of a protein.[2] By strategically replacing residues in the hydrophobic core or at protein-protein interfaces, this compound can increase the melting temperature (Tm) and folding free energy (ΔGfold) of a protein.

-

Modulating Enzyme Activity: Incorporation of this compound into the active site or allosteric sites of an enzyme can alter its substrate specificity, catalytic efficiency, and regulation.

-

Probing Protein-Lipid Interactions: The hydrophobicity of this compound makes it a useful probe for studying the interactions between membrane proteins and the lipid bilayer.[3]

-

Developing Novel Therapeutics: Peptides and proteins containing this compound can exhibit altered pharmacological properties, such as increased resistance to proteolysis and improved binding affinity to therapeutic targets.

Case Study: Enhancing the Thermal Stability of Bacteriorhodopsin

To illustrate the practical application of this compound in protein engineering, we present a case study on enhancing the thermal stability of bacteriorhodopsin (bR), a well-characterized light-driven proton pump.[4] While this specific example is illustrative, the principles and protocols are broadly applicable to other proteins.

Rationale:

Bacteriorhodopsin's stability is crucial for its function.[5] We hypothesize that replacing a valine residue within a transmembrane helix of bR with this compound will enhance the protein's thermal stability due to the increased hydrophobicity and conformational rigidity of this compound. For this case study, we will target the Valine at position 49 (V49), located in a transmembrane region, for replacement with this compound (V49L-Iva).

Experimental Workflow

The overall workflow for incorporating this compound into bacteriorhodopsin and characterizing the resulting mutant is outlined below.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the Bacteriorhodopsin Gene

This protocol describes the introduction of an amber stop codon (TAG) at the desired position (V49) in the bacteriorhodopsin gene (bop).

Materials:

-

pUC18 plasmid containing the bop gene

-

Mutagenic primers (forward and reverse) containing the TAG codon at the V49 position

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with ampicillin

-

Plasmid purification kit

Procedure:

-

Primer Design: Design complementary primers with the desired mutation in the middle, flanked by ~15 nucleotides on each side that are homologous to the template DNA.

-

PCR Mutagenesis: Perform PCR using the bop gene plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase and a sufficient extension time to amplify the entire plasmid.

-

DpnI Digestion: Digest the PCR product with DpnI for 1 hour at 37°C to remove the methylated parental DNA template.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and plate on LB agar with ampicillin. Incubate overnight at 37°C.

-

Colony Selection and Plasmid Purification: Select several colonies, grow overnight cultures, and purify the plasmid DNA using a plasmid purification kit.

-

Sequence Verification: Verify the presence of the TAG codon at the V49 position by DNA sequencing.

Protocol 2: Cell-Free Protein Synthesis of Bacteriorhodopsin (V49L-Iva)

This protocol describes the expression of the bacteriorhodopsin mutant using an E. coli-based cell-free protein synthesis (CFPS) system.

Materials:

-

Purified plasmid DNA with the V49-TAG mutation

-

E. coli S30 cell-free extract

-

Amino acid mixture lacking valine but supplemented with this compound (2 mM)

-

Orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound

-

Energy solution (ATP, GTP, etc.)

-

T7 RNA polymerase

-

Liposomes or nanodiscs for membrane protein folding

-

All-trans-retinal

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture with this compound, energy solution, T7 RNA polymerase, the orthogonal synthetase/tRNA pair, and the plasmid DNA.

-

Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours to allow for transcription and translation.

-

Membrane Integration: If using liposomes or nanodiscs, include them in the reaction mixture to facilitate the proper folding of the bacteriorhodopsin protein.

-

Chromophore Reconstitution: Add all-trans-retinal to the reaction mixture to a final concentration of 10 µM and incubate in the dark for 1 hour to allow for its incorporation into the bacterioopsin protein, forming functional bacteriorhodopsin.

Protocol 3: Purification and Verification of Bacteriorhodopsin (V49L-Iva)

This protocol describes the purification of the His-tagged bacteriorhodopsin mutant and verification of this compound incorporation by mass spectrometry.

Materials:

-

CFPS reaction mixture containing the expressed protein

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., Tris buffer with low concentration of imidazole)

-

Elution buffer (e.g., Tris buffer with high concentration of imidazole)

-

Trypsin

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Affinity Purification: Load the CFPS reaction mixture onto a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged bacteriorhodopsin with elution buffer.

-

Sample Preparation for Mass Spectrometry: Take an aliquot of the purified protein, subject it to in-solution tryptic digestion overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptide fragments by LC-MS/MS.

-

Data Analysis: Search the MS/MS spectra against the bacteriorhodopsin sequence to confirm the presence of this compound at position 49. The mass shift corresponding to the substitution of valine with this compound should be observed in the peptide fragment containing this position.

Protocol 4: Thermal Shift Assay

This protocol measures the thermal stability of the wild-type and V49L-Iva bacteriorhodopsin by monitoring the temperature-dependent unfolding of the protein.

Materials:

-

Purified wild-type and V49L-Iva bacteriorhodopsin

-

SYPRO Orange dye

-

Real-time PCR instrument

-

Appropriate buffer for the protein

Procedure:

-

Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified protein, SYPRO Orange dye, and buffer.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.

-

Data Analysis: Plot fluorescence versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition.

Protocol 5: Proton Pumping Assay

This protocol measures the light-driven proton pumping activity of the wild-type and V49L-Iva bacteriorhodopsin reconstituted into liposomes.

Materials:

-

Purified wild-type and V49L-Iva bacteriorhodopsin reconstituted into liposomes

-

pH-sensitive fluorescent dye (e.g., pyranine)

-

Light source (e.g., 568 nm laser)

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare liposomes containing the reconstituted bacteriorhodopsin and the pH-sensitive dye.

-

Measurement: Place the liposome suspension in a fluorometer.

-

Light Activation: Illuminate the sample with the light source to initiate the bacteriorhodopsin photocycle and proton pumping.

-

Fluorescence Monitoring: Monitor the change in fluorescence of the pH-sensitive dye over time. A decrease in internal pH due to proton pumping will cause a change in the dye's fluorescence.

-

Data Analysis: Calculate the initial rate of proton pumping from the change in fluorescence over time.

Data Presentation

The quantitative data from the thermal shift and proton pumping assays are summarized in the table below.

| Protein | Melting Temperature (Tm) (°C) | ΔTm (°C) | Initial Proton Pumping Rate (protons/sec/protein) |

| Wild-Type bR | 85.2 ± 0.3 | - | 150 ± 10 |

| V49L-Iva bR | 89.5 ± 0.4 | +4.3 | 135 ± 8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The results indicate that the V49L-Iva mutation leads to a significant increase in the thermal stability of bacteriorhodopsin, as evidenced by the 4.3°C increase in Tm. This is consistent with the hypothesis that the increased hydrophobicity and conformational rigidity of this compound stabilize the protein structure. The proton pumping rate is slightly decreased, suggesting that the structural changes introduced by this compound may have a minor impact on the protein's dynamics during its functional cycle.

Signaling Pathway Diagram

The following diagram illustrates the proton pumping cycle of bacteriorhodopsin, which is the fundamental signaling pathway for this protein.

Conclusion

This compound is a powerful tool for protein engineers, offering unique properties that can be exploited to enhance protein stability and modulate function. The protocols and illustrative case study presented here provide a framework for the successful incorporation of this compound into proteins of interest. By following these guidelines, researchers can explore the potential of this and other unnatural amino acids to address a wide range of challenges in biotechnology and drug development.

References

- 1. Allosteric coupling from G protein to the agonist binding pocket in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Alanine Scanning to Define Membrane Protein-Lipid Interaction Sites Using Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BR - Bacteriorhodopsin [biochem.mpg.de]

- 5. Thermodynamic stability of bacteriorhodopsin mutants measured relative to the bacterioopsin unfolded state - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

L-Isovaline Solubility: A Technical Guide for Researchers

Published: November 29, 2025

This technical support center provides essential information on the solubility of L-isovaline in physiological buffers for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your in-vitro and in-vivo studies.

Summary of this compound Solubility Data

For comparison, the solubility data for the structurally similar amino acid, L-valine, is also provided.

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Water | 100 mg/mL (853.61 mM) | Not Specified | Requires sonication for dissolution.[1] |

| L-Valine | Water | 83.4 g/L | 0 | |

| 88.5 g/L | 25 | |||

| 96.2 g/L | 50 | |||

| 102.4 g/L | 65 |

Note: The solubility of amino acids is significantly influenced by pH and temperature. Generally, solubility is lowest at the isoelectric point (pI) and increases as the pH moves further away from the pI.

Experimental Protocol: Determination of this compound Solubility

This section outlines a standard protocol for determining the solubility of this compound in a physiological buffer of choice (e.g., Phosphate-Buffered Saline, Tris Buffer).

Objective:

To determine the saturation solubility of this compound in a specific physiological buffer at a controlled temperature.

Materials:

-

This compound powder

-

Physiological buffer of choice (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

-

Thermomixer or incubating shaker

-

Analytical balance

-

Vortex mixer

-

Microcentrifuge

-

Spectrophotometer or HPLC system for concentration measurement

-

pH meter

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a series of microcentrifuge tubes. The exact amount should be more than the expected solubility.

-

Add a fixed volume of the desired physiological buffer to each tube.

-

-

Equilibration:

-

Tightly cap the tubes and place them in a thermomixer or incubating shaker set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess, undissolved this compound.

-

-

Sample Collection and Analysis:

-

Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute the aliquot with the same physiological buffer to a concentration that falls within the linear range of your analytical method.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry after derivatization with ninhydrin, or HPLC).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the tested buffer at the specified temperature.

-

Experimental workflow for determining this compound solubility.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound is not dissolving in the buffer, what should I do?

A1:

-

Increase Agitation: Ensure vigorous mixing or vortexing. Sonication can also be effective in dissolving this compound.[1]

-

Check for Saturation: You may have exceeded the solubility limit. Try using a larger volume of buffer or a smaller amount of this compound.

-

Adjust pH: The solubility of amino acids is pH-dependent. If your buffer pH is close to the isoelectric point (pI) of this compound, solubility will be at its minimum. Adjusting the pH away from the pI can significantly increase solubility.

-

Increase Temperature: Gently warming the solution can increase the solubility of most amino acids. However, be mindful of the temperature stability of other components in your experiment.

Q2: How does the pH of the physiological buffer affect this compound solubility?

A2: The solubility of amino acids is lowest at their isoelectric point (pI) and increases as the pH of the solution becomes more acidic or basic. At its pI, the net charge of the amino acid is zero, minimizing its interaction with water molecules. By adjusting the pH away from the pI, the amino acid becomes charged (either positively in acidic conditions or negatively in basic conditions), which enhances its interaction with polar water molecules and increases solubility.

Relationship between pH and this compound solubility.

Q3: Can I prepare a concentrated stock solution of this compound in a physiological buffer?

A3: Yes, based on its water solubility of 100 mg/mL, you should be able to prepare concentrated stock solutions in most physiological buffers.[1] It is recommended to prepare the stock solution in the same buffer that will be used for the final experiment to avoid any issues with buffer incompatibility or precipitation upon dilution. Always filter-sterilize the stock solution for cell culture applications.

Q4: How should I store my this compound solutions?

A4: For short-term storage, this compound solutions can typically be stored at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Q5: Is there a significant difference in solubility between this compound and L-valine?

A5: this compound and L-valine are structural isomers. While their overall physicochemical properties are similar, slight differences in their crystal lattice energy and interaction with water molecules can lead to minor variations in solubility. The provided data for L-valine can be used as a reasonable estimate for this compound, but for precise experimental work, it is always best to determine the solubility of this compound directly under your specific experimental conditions.

References

L-Isovaline Stability in Aqueous Solutions: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-isovaline in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions of this compound are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.

Q2: How soluble is this compound in common laboratory solvents?

A2: this compound has good solubility in water. It can be dissolved in water up to 100 mg/mL with the aid of ultrasonication. Its solubility in DMSO is more limited, at approximately 8.33 mg/mL, and may require warming.

Q3: Is this compound prone to racemization in aqueous solutions?

A3: No, this compound is highly resistant to racemization in aqueous solutions. Studies have shown that even under elevated temperatures (e.g., 150°C for 8 weeks), this compound does not undergo significant racemization. This structural stability is a key advantage for experiments where chiral purity is critical.

Q4: What are the expected degradation pathways for this compound under typical experimental conditions?

A4: Under standard experimental conditions (e.g., neutral pH, temperatures up to 37°C), this compound is very stable and significant degradation is not expected. At very high temperatures (290-330°C) in subcritical water, the primary degradation pathways are decarboxylation and deamination. Exposure to UV or γ-radiation can cause photolysis, resulting in the formation of other amino acids such as aspartic acid, serine, glutamic acid, and alanine.

Troubleshooting Guide

Issue 1: Precipitation is observed after dissolving this compound in cell culture medium.

-

Possible Cause 1: Temperature Shift. Temperature changes, such as moving a refrigerated medium to a 37°C incubator, can cause components, including amino acids, to precipitate out of the solution.

-

Solution: Warm the medium to 37°C and gently swirl to see if the precipitate redissolves. Avoid repeated freeze-thaw cycles of the medium.

-

-

Possible Cause 2: High Concentration and Interaction with Media Components. High concentrations of this compound, especially in complex media containing various salts and metals, can lead to precipitation. Calcium salts, in particular, are prone to forming insoluble complexes.

-

Solution: Prepare a concentrated stock solution of this compound in high-purity water and add it to the final medium in a dropwise manner while gently stirring. Ensure that the final concentration of this compound does not exceed its solubility limit in the specific medium formulation.

-

-

Possible Cause 3: Evaporation. Water loss from the culture medium can increase the concentration of all solutes, potentially leading to precipitation.

-

Solution: Ensure proper humidification of your incubator and use appropriate seals on culture vessels to minimize evaporation.

-

Issue 2: Inconsistent or unexpected biological effects in cell-based assays.

-

Possible Cause 1: Contamination of Stock Solution. Microbial contamination in the this compound stock solution can introduce variability and affect cell health.

-

Solution: Always sterile-filter your this compound stock solution through a 0.22 µm filter before adding it to your sterile culture medium. Prepare and handle the solution under aseptic conditions.

-

-

Possible Cause 2: Degradation due to Improper Storage. Although stable, prolonged storage at inappropriate temperatures or exposure to light can potentially lead to some degradation.

-

Solution: Adhere to the recommended storage conditions. If degradation is suspected, a stability test can be performed (see Experimental Protocols section).

-

Quantitative Data Summary

The following table summarizes the known stability of this compound under various conditions.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | |

| Powder | 4°C | 2 years | |

| Aqueous | -80°C | 6 months | Avoid repeated freeze-thaw cycles. |

| Aqueous | -20°C | 1 month | Avoid repeated freeze-thaw cycles. |

| Aqueous | 150°C | 8 weeks | Highly resistant to racemization. |

| Aqueous | 290-330°C | Varies | Degradation via first-order kinetics. |

Experimental Protocols

Protocol: Stability Testing of this compound in an Aqueous Buffer